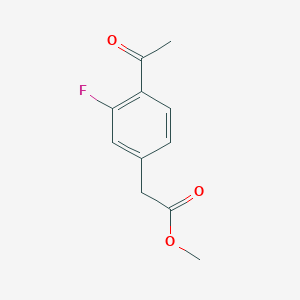
3-Bromo-2-methoxyphenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6BrNOS It is a derivative of isothiocyanate, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxyphenyl Isothiocyanate typically involves the reaction of 3-bromo-2-methoxyaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by the addition of a chlorinating agent such as tosyl chloride . This reaction proceeds under mild conditions and yields the desired isothiocyanate.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products
Thioureas: Formed from nucleophilic substitution reactions.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions, leading to various biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-methoxyphenyl Isothiocyanate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methoxyphenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various synthetic and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenyl Isothiocyanate: Lacks the bromine atom, making it less reactive in certain coupling reactions.
2-Bromo-3-methoxyphenyl Isothiocyanate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-2-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The bromine atom allows for further functionalization through coupling reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H6BrNOS |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
1-bromo-3-isothiocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3 |
Clé InChI |
DFWNJUDBJJQMPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1Br)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)




![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)






![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
